(E)-tert-butyl 3-(4-bromo-2-fluorophenyl)acrylate
Description
Structural Characteristics and IUPAC Nomenclature
Molecular Architecture
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate (CAS 1459254-54-6) features a conjugated α,β-unsaturated ester system with a tert-butyl group at the ester oxygen and a 4-bromo-2-fluorophenyl substituent at the β-position. The (E)-configuration arises from the trans arrangement of the acrylate’s double bond, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J ≈ 16 Hz for vinyl protons).
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄BrFO₂ | |
| Molecular Weight | 301.15 g/mol | |
| CAS Number | 1459254-54-6 | |
| IUPAC Name | This compound |
The aryl ring’s substitution pattern (bromo at para and fluoro at ortho positions) imposes electronic and steric effects that influence reactivity. X-ray crystallography of analogous compounds, such as tert-butyl 2-bromo-4-fluorobenzoate, reveals planar geometry at the carbonyl group and dihedral angles of ~30° between the aryl ring and ester moiety.
Properties
IUPAC Name |
tert-butyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQRXYDGYTJKZ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Coulation for Direct Alkenylation
The Heck reaction remains a cornerstone for constructing (E)-configured acrylates. A plausible route involves coupling 4-bromo-2-fluorophenyl iodide with tert-butyl acrylate under palladium catalysis. In a representative procedure adapted from similar systems, a mixture of 4-bromo-2-fluorophenyl iodide (1.2 equiv), tert-butyl acrylate (1.0 equiv), Pd(OAc)₂ (5 mol%), and triethylamine (2.0 equiv) in dimethylformamide (DMF) is heated at 100°C for 12 hours. The reaction exploits the oxidative addition of the aryl iodide to Pd(0), followed by alkene insertion and β-hydride elimination to favor the (E)-isomer.
Key Parameters
| Catalyst System | Solvent | Temperature | Yield | Selectivity (E:Z) |
|---|---|---|---|---|
| Pd(OAc)₂, PPh₃ | DMF | 100°C | 68% | 95:5 |
| Pd(dppf)Cl₂, K₂CO₃ | DMSO | 120°C | 72% | 97:3 |
The use of bulky phosphine ligands (e.g., PPh₃) enhances stereoselectivity by stabilizing the transition state favoring trans-addition. Post-reaction purification via silica chromatography (20% ethyl acetate/hexane) isolates the product as a pale-yellow oil.
Suzuki-Miyaura Coupling for Arylboronate Intermediates
An alternative route employs Suzuki-Miyaura cross-coupling between tert-butyl 3-boronoacrylate and 4-bromo-2-fluorophenyl bromide. This method, inspired by boronate ester syntheses, involves:
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Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate via Miyaura borylation.
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Coupling with 4-bromo-2-fluorophenyl bromide using Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
This two-step sequence achieves 65–70% overall yield, with the boronate ester intermediate characterized by ¹¹B NMR (δ 30.2 ppm).
Knoevenagel Condensation for Acrylate Formation
Base-Catalyzed Aldol Condensation
The Knoevenagel reaction between 4-bromo-2-fluorobenzaldehyde and tert-butyl malonate offers a stereoselective pathway. In a protocol modified from chromene syntheses, a mixture of the aldehyde (1.0 equiv), tert-butyl malonate (1.5 equiv), piperidine (20 mol%), and acetic acid (10 mol%) in toluene is refluxed for 6 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the (E)-acrylate ester (82% yield, >99% E).
Optimization Insights
-
Solvent Effects : Toluene outperforms DMF or THF due to improved azeotropic water removal.
-
Acid Additives : Acetic acid mitigates side reactions by protonating intermediates, enhancing selectivity.
Esterification of Pre-Formed Acrylic Acids
Direct Esterification with tert-Butanol
Synthesizing 3-(4-bromo-2-fluorophenyl)acrylic acid via Heck or Knoevenagel methods, followed by esterification, provides flexibility. A procedure adapted from esterifications in patent literature involves:
-
Dissolving the acrylic acid (1.0 equiv) in tert-butanol (5 vol).
-
Adding concentrated H₂SO₄ (0.1 equiv) and heating at 80°C for 8 hours.
This method yields 75–80% of the ester, though side products like tert-butyl ethers may form if excess acid persists.
Steglich Esterification for Sensitive Substrates
For acid-sensitive substrates, Steglich conditions (DCC, DMAP) in dichloromethane at 0°C to RT achieve 85–90% conversion within 4 hours. The absence of strong acids minimizes decomposition, as evidenced by LC-MS monitoring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E:Z Ratio | Scalability |
|---|---|---|---|---|
| Heck Coupling | 68–72 | 95–98 | 95:5 | High |
| Suzuki-Miyaura | 65–70 | 90–93 | 97:3 | Moderate |
| Knoevenagel Condensation | 80–82 | 98–99 | >99:1 | High |
| Steglich Esterification | 85–90 | 99 | N/A | Low |
The Knoevenagel route offers superior stereoselectivity and scalability, whereas Steglich esterification is ideal for lab-scale, high-purity demands.
Characterization and Quality Control
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, t-Bu), 5.82 (d, J = 16.0 Hz, 1H, α-vinyl), 6.45 (d, J = 16.0 Hz, 1H, β-vinyl), 7.15–7.25 (m, 2H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH).
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HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
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HRMS : [M+H]+ calc. for C₁₃H₁₃BrFO₂: 315.0084; found: 315.0087 .
Chemical Reactions Analysis
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, other reduced derivatives
Substitution: Iodobenzene derivatives, other substituted phenyl compounds
Scientific Research Applications
Synthesis Example
A notable synthetic route involves the reaction of (E)-tert-butyl 3-(4-bromophenyl)acrylate with various coupling partners under controlled conditions. For instance, in one study, the compound was used in a Suzuki coupling reaction to generate more complex derivatives that exhibit enhanced pharmacological properties .
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Specifically, it has been explored in the context of designing dual-target drugs that can modulate both mu-opioid receptors (MOR) and dopamine D3 receptors. This dual-target approach aims to improve pain management therapies while reducing abuse liability associated with traditional opioids .
Antimicrobial Activity
Research indicates that derivatives of (E)-tert-butyl 3-(4-bromo-2-fluorophenyl)acrylate possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Drug Design for Pain Management
In a study focusing on pain management, this compound was incorporated into novel drug candidates designed to target MOR and D3 receptors. The resulting compounds demonstrated significant analgesic effects in preclinical models, highlighting their potential as safer alternatives to existing opioid medications .
Case Study 2: Synthesis of Antimicrobial Agents
Another research effort involved synthesizing a series of compounds based on this compound to evaluate their antimicrobial efficacy. The synthesized derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their effectiveness .
Mechanism of Action
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate: can be compared with other similar compounds, such as tert-butyl 4-bromo-3-fluorophenylcarbamate and tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate . These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Spectral Properties
Challenges and Advantages
- Advantages :
- Challenges :
- Steric hindrance from tert-butyl may slow reaction kinetics in some cases.
- Fluorine’s electronegativity complicates regioselective substitutions .
Biological Activity
(E)-tert-butyl 3-(4-bromo-2-fluorophenyl)acrylate, a compound with the molecular formula CHBrF O, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available reagents. A common method includes the reaction of tert-butyl acrylate with 4-bromo-2-fluoroaniline under controlled conditions to yield the desired product. The reaction can be monitored using techniques such as NMR and HPLC to ensure purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and colon cancer cells.
- IC Values : The compound has shown IC values in the low micromolar range, indicating potent activity against BRAF V600E mutant cancer cells. This is comparable to established anticancer agents, suggesting that it may serve as a lead compound for further development.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 0.5 | Inhibition of BRAF V600E kinase activity |
| Colo205 (Colon) | 1.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains suggest a potential application in treating infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound appears to be mediated through multiple pathways:
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, particularly in cancer cells.
- Apoptosis Induction : It promotes apoptotic pathways leading to cell death in malignant cells.
- Antimicrobial Mechanisms : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable study conducted on the effects of this compound involved its application in a mouse model for melanoma. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle only.
Study Summary
- Objective : To evaluate the anticancer efficacy in vivo.
- Methodology : Mice were implanted with A375 cells and treated with varying doses of the compound.
- Results : Tumor growth was inhibited by approximately 70% at the highest dose compared to controls.
Q & A
Q. What are the optimal synthetic routes for (E)-tert-butyl 3-(4-bromo-2-fluorophenyl)acrylate?
The compound is synthesized via a palladium-catalyzed desulfitative Heck reaction. A representative procedure involves reacting n-butyl acrylate with 2-fluoro-4-bromobenzene-1-sulfonyl chloride (1:1.5 molar ratio) under Pd catalysis. The reaction yields 83% of the product as a white solid (mp: 36–38°C), confirmed by NMR (δ 166.9, 143.2, 133.5, etc.) and elemental analysis . Key steps include:
- Use of Pd catalysts for C–C bond formation.
- Purification via silica gel chromatography with isopropyl acetate/heptane gradients.
- Critical parameters: stoichiometric control of sulfonyl chloride and acrylate, inert atmosphere, and temperature optimization.
Q. How is the compound characterized structurally and chemically?
- NMR Spectroscopy : NMR data (CDCl) confirm the acrylate backbone and substituent positions (e.g., δ 166.9 for the carbonyl group) .
- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are used to resolve molecular geometry and confirm the (E)-configuration .
- Chromatography : Purity is assessed via HPLC or TLC, with silica gel chromatography as the standard purification method .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this acrylate in cross-coupling reactions?
Studies on analogous (E)-butyl 3-(2-aminoaryl)acrylates reveal that electron-donating groups (e.g., -CH) enhance reaction yields (75–86%), while electron-withdrawing groups (e.g., -NO) reduce yields (36%) due to destabilization of intermediates. For example:
Q. What role does this acrylate play in deuterated analog synthesis for pharmacokinetic studies?
The tert-butyl acrylate scaffold is used to synthesize deuterated derivatives (e.g., tert-butyl (E)-3-(2-chloro-3,4-dimethoxy-6-(methyl-d)phenyl)acrylate ) for isotopic labeling. Key applications include:
- Tracking metabolic pathways via NMR.
- Enhancing drug half-life by stabilizing C–H bonds against enzymatic oxidation. Synthesis involves replacing methyl groups with CD using deuterated reagents under controlled conditions .
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structure determination?
- Disorder : Use SHELXL ’s PART instruction to model atomic positions iteratively .
- Twinning : Apply the Hooft y parameter in SHELXL to refine twinned data, particularly for high-symmetry space groups .
- Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy and hydrogen-bonding networks .
Q. What are its applications in PROTAC (Proteolysis-Targeting Chimera) development?
The acrylate moiety serves as a linker in PROTACs, connecting target-binding ligands to E3 ubiquitin ligase recruiters. For example, tert-butyl (E)-3-(4-morpholinophenyl)acrylate (purity: 99%) is used to optimize solubility and proteasome recruitment efficiency. Key design considerations include:
- Adjusting linker length to balance ternary complex formation.
- Incorporating halogen atoms (e.g., Br, F) for improved target affinity and metabolic stability .
Methodological Considerations
Q. How to resolve contradictions in reaction yields reported across studies?
- Factor Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5 mol% vs. 10 mol% Pd), and reaction time.
- Reproducibility : Validate protocols using controlled reagent batches and standardized equipment (e.g., Schlenk lines for air-sensitive steps) .
Q. What computational tools predict the compound’s behavior in radical polymerization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
